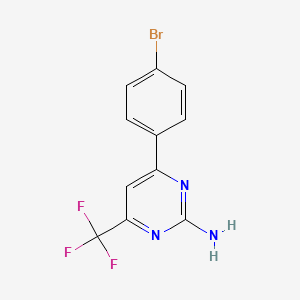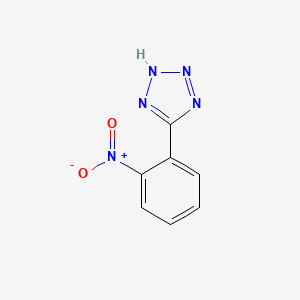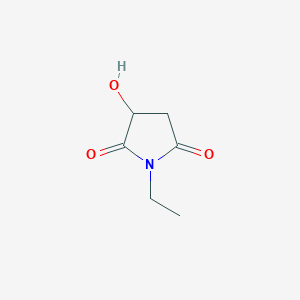
2-甲基-1-(对甲苯基)丙烷-2-胺
描述
2-Methyl-1-(p-tolyl)propan-2-amine is an organic compound with the molecular formula C11H17N. It is a derivative of amphetamine and is structurally characterized by a methyl group attached to the nitrogen atom and a p-tolyl group attached to the alpha carbon. This compound is known for its stimulant properties and has been studied for various applications in scientific research.
科学研究应用
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Investigated for its stimulant properties and potential therapeutic applications in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Utilized in the production of certain pharmaceuticals and as an intermediate in chemical manufacturing processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(p-tolyl)propan-2-amine typically involves the alkylation of p-toluidine with acetone followed by reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-1-(p-tolyl)propan-2-amine may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.
化学反应分析
Types of Reactions
2-Methyl-1-(p-tolyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of p-tolyl ketone or p-tolyl carboxylic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
作用机制
The mechanism of action of 2-Methyl-1-(p-tolyl)propan-2-amine involves its interaction with the central nervous system. It primarily acts by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to heightened alertness, increased energy levels, and improved cognitive function. The compound targets monoamine transporters and inhibits their reuptake, resulting in elevated synaptic concentrations of these neurotransmitters.
相似化合物的比较
2-Methyl-1-(p-tolyl)propan-2-amine can be compared with other similar compounds such as:
Amphetamine: Shares a similar core structure but lacks the p-tolyl group.
Methamphetamine: Similar in structure but with an additional methyl group on the nitrogen atom.
Ephedrine: Contains a hydroxyl group on the beta carbon, making it structurally distinct but functionally similar.
Uniqueness
The presence of the p-tolyl group in 2-Methyl-1-(p-tolyl)propan-2-amine imparts unique pharmacological properties, differentiating it from other amphetamine derivatives. This structural modification can influence its potency, duration of action, and side effect profile.
Conclusion
2-Methyl-1-(p-tolyl)propan-2-amine is a compound of significant interest in scientific research due to its stimulant properties and potential applications in various fields. Its unique structure and mechanism of action make it a valuable subject of study for understanding the effects of amphetamine derivatives on the central nervous system and exploring their therapeutic potential.
属性
IUPAC Name |
2-methyl-1-(4-methylphenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9-4-6-10(7-5-9)8-11(2,3)12/h4-7H,8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOGAVGURHPLOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276184 | |
| Record name | 2-methyl-1-(4-methylphenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67510-95-6 | |
| Record name | 2-methyl-1-(4-methylphenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-(4-methylphenyl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-methoxybenzoyl)amino]benzoic Acid](/img/structure/B1605301.png)










